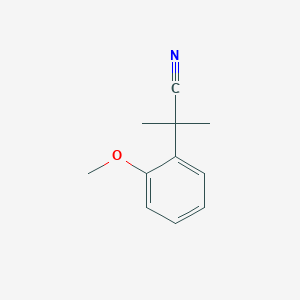

2-(2-Methoxyphenyl)-2-methylpropanenitrile

Vue d'ensemble

Description

2-(2-Methoxyphenyl)-2-methylpropanenitrile, commonly known as O-desmethyltramadol, is a synthetic opioid that is structurally related to tramadol. It is a potent analgesic that is used for the treatment of chronic pain. The compound has gained attention in recent years due to its potential as a novel therapeutic agent. In

Applications De Recherche Scientifique

Catalytic Applications

Research has shown that derivatives of 2-methoxyphenyl compounds can play a role in catalytic processes. For instance, solid base catalysts have been developed for O-methylation of 2-naphthol using dimethyl carbonate, illustrating how methoxyphenyl derivatives can be essential in producing intermediates for drugs like naproxen (Yadav & Salunke, 2013).

Organic Electronics

In the realm of organic electronics, a derivative, 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, has been synthesized and used as an n-type dopant for fullerene C(60), a known n-channel semiconductor. This development highlights the potential of 2-methoxyphenyl compounds in improving the conductivity of organic electronic devices (Wei et al., 2012).

Molecular Modeling and Chemical Synthesis

Molecular modeling studies involving 2-methoxyphenyl compounds have been utilized to elucidate reaction mechanisms, as seen in the study of aldol reactions relevant to the synthesis of trans-pterocarpans. This research provides valuable insights into the structural and energetic aspects of chemical reactions involving these compounds (Mason, Aardt, & Serra, 2016).

Liquid-Liquid Extraction Studies

2-Methoxy-2-methylpropane, a related compound, has been studied for its efficiency in extracting m-cresol from wastewater, showcasing the utility of methoxyphenyl derivatives in separation processes and environmental applications (Luo, Li, Liu, & Chen, 2015).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, derivatives of 2-methoxyphenyl compounds have been synthesized and evaluated for various applications. For instance, 2-methoxy-4-((4-methoxy-phenilimino)-methyl)-phenol compound has been tested for its anticancer activity against T47D breast cancer cells, indicating the potential biomedical applications of these compounds (Sukria et al., 2020).

Corrosion Inhibition

2-Methoxyphenyl compounds have also been explored as corrosion inhibitors. For example, pyridine derivatives with 4-methoxyphenyl groups have demonstrated significant inhibition effects on steel corrosion, highlighting their potential use in industrial applications (Ansari, Quraishi, & Singh, 2015).

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,8-12)9-6-4-5-7-10(9)13-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGVYAGZJIQWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3011832.png)

![4-[4-(Dimethylamino)-6-[(dimethylsulfamoylamino)methyl]-1,3,5-triazin-2-yl]morpholine](/img/structure/B3011834.png)

![2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B3011836.png)

![N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride](/img/structure/B3011839.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3011844.png)

![2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3011849.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B3011851.png)